S18-000003
Description
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Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O4S/c1-4-36(34,35)19-9-5-16(6-10-19)13-24(32)30-18-8-11-20(21(28)15-18)26(2,3)25(33)31-23-12-7-17(27)14-22(23)29/h5-12,14-15H,4,13H2,1-3H3,(H,30,32)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAIKQCQQBQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(C)(C)C(=O)NC3=C(C=C(C=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Potent and Selective RORγt Inhibitor: S18-000003
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S18-000003 is a potent, selective, and orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a master transcription factor pivotal for the differentiation and function of T-helper 17 (Th17) cells, a lymphocyte subset implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4] By targeting RORγt, this compound effectively suppresses the Th17 signaling pathway and subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2][3] This technical guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.
Target Identification and Selectivity
The primary molecular target of this compound is the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a nuclear receptor that plays a crucial role in the immune system.[1][2]
In Vitro Activity
This compound demonstrates potent inhibitory activity against human and mouse RORγt. The compound exhibits high selectivity for RORγt over other members of the ROR family.[1]
| Assay Type | Target Species | IC50 Value | Reference |
| Competitive Binding Assay | Human RORγt | <30 nM | [1] |
| GAL4 Promoter Reporter Assay | Human RORγt | 29 nM | [1][2] |
| GAL4 Promoter Reporter Assay | Mouse RORγt | 340 nM | [1] |
| ROR Family Members | Other | >10 µM | [1] |
Cellular Activity
In cell-based assays, this compound effectively inhibits the differentiation of naive CD4+ T cells into pathogenic Th17 cells.[1]
| Cell Type | Species | IC50 Value | Reference |
| Naive CD4+ T cells (Th17 Differentiation) | Human | 13 nM | [2] |
| Splenic Naive CD4+ T cells (Th17 Differentiation) | Mouse | 200 nM | [1] |
Mechanism of Action: The RORγt Signaling Pathway
RORγt is the key transcription factor for Th17 cell differentiation. Upon activation by upstream signals such as IL-6 and TGF-β, RORγt promotes the transcription of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. This compound acts by inhibiting the transcriptional activity of RORγt, thereby blocking the entire downstream signaling cascade.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
S18-000003: In Vitro Experimental Protocols for RORγt Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of S18-000003, a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key drivers in the pathogenesis of various autoimmune and inflammatory diseases. The following protocols are based on established methodologies and published data on this compound, offering a comprehensive guide for its preclinical evaluation.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets RORγt, the key transcription factor for Th17 cell differentiation.[1] By binding to RORγt, this compound blocks its transcriptional activity, leading to the suppression of the Th17/Interleukin-17 (IL-17) pathway.[1][2] This inhibitory action prevents the production of pro-inflammatory cytokines, such as IL-17A, IL-17F, and IL-22, which are hallmarks of Th17-mediated inflammation.[3] Consequently, this compound has shown potential in preclinical models of inflammatory skin diseases like psoriasis.[1][2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Species | IC50 (nM) | Reference |
| Competitive Binding Assay | Human RORγt | Human | <30 | [3] |
| RORγt-GAL4 Promoter Reporter Assay | HEK293 cells | Human | 29 | [1] |
| RORγt-GAL4 Promoter Reporter Assay | Not Specified | Mouse | 340 | [1] |
| Th17 Cell Differentiation | Naïve CD4+ T cells | Human | 13 | [1] |
| Th17 Cell Differentiation | Splenic Naïve CD4+ T cells | Mouse | 200 | [1] |
| IL-17 Production | Human PBMCs | Human | Not explicitly defined as IC50, but dose-dependent reduction observed | [3] |
| IL-17 and IL-22 Production | PBMCs from psoriatic mice | Mouse | Not explicitly defined as IC50, but dose-dependent reduction observed | [3] |
Mandatory Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro human Th17 cell differentiation assay.
Experimental Protocols
RORγt-GAL4 Promoter Reporter Assay
Objective: To determine the functional inhibitory activity of this compound on RORγt-mediated transcription in a cellular context.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, penicillin-streptomycin
-
Expression plasmid for GAL4-RORγt (human or mouse Ligand Binding Domain)
-
Reporter plasmid with a GAL4 Upstream Activating Sequence (UAS) driving a luciferase gene
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing the GAL4-RORγt expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Remove the transfection medium and add the this compound dilutions or vehicle control to the cells.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Human Th17 Cell Differentiation Assay
Objective: To assess the inhibitory effect of this compound on the differentiation of human naïve CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 with 10% FBS, penicillin-streptomycin, L-glutamine, and β-mercaptoethanol
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human cytokines: TGF-β, IL-6, IL-23, IL-1β
-
Neutralizing antibodies: anti-IFN-γ, anti-IL-4
-
This compound
-
DMSO (vehicle control)
-
Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for flow cytometry: anti-human CD4, anti-human IL-17A
-
ELISA kit for human IL-17A
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96-well U-bottom cell culture plates
-
Flow cytometer
Protocol:
-
Cell Isolation:
-
Isolate PBMCs from fresh human buffy coats using density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using a negative selection magnetic bead-based kit.
-
-
Plate Coating:
-
Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS before use.
-
-
Cell Culture and Treatment:
-
Seed the isolated naïve CD4+ T cells at a density of 1-2 x 10⁵ cells per well.
-
Prepare a Th17 polarizing cytokine cocktail containing anti-CD28 antibody, TGF-β, IL-6, IL-23, IL-1β, and neutralizing anti-IFN-γ and anti-IL-4 antibodies in culture medium.
-
Prepare serial dilutions of this compound (e.g., 0.3 nM to 300 nM) and a vehicle control in the culture medium.[3]
-
Add the this compound dilutions or vehicle control and the Th17 polarizing cytokine cocktail to the cells.
-
Incubate the plate for 4 to 7 days at 37°C in a humidified incubator with 5% CO₂.[3]
-
-
Analysis of IL-17A Secretion (ELISA):
-
After the incubation period, centrifuge the plate and collect the culture supernatants.
-
Measure the concentration of secreted IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Analysis of Intracellular IL-17A (Flow Cytometry):
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain with a fixable viability dye.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells, followed by intracellular staining for IL-17A.
-
Acquire the samples on a flow cytometer and analyze the percentage of IL-17A-producing cells within the live, CD4+ T cell population.
-
-
Data Analysis:
-
Plot the concentration of secreted IL-17A and the percentage of IL-17A+ cells against the concentration of this compound.
-
Calculate the IC50 value for the inhibition of Th17 differentiation.
-
IL-17 Production Assay in Human PBMCs
Objective: To evaluate the effect of this compound on IL-17 production by mixed lymphocyte populations in human peripheral blood.
Materials:
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Human PBMCs
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RPMI-1640 with 10% FBS, penicillin-streptomycin, and L-glutamine
-
Stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for human IL-17A
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Isolate human PBMCs and seed them in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound (e.g., 30 nM to 1 µM) and a vehicle control in culture medium.[3]
-
Add the this compound dilutions or vehicle control to the cells.
-
Stimulate the cells with appropriate stimulants to induce IL-17 production.
-
Incubate the plate for 3 days at 37°C and 5% CO₂.[3]
-
-
Analysis of IL-17A Secretion:
-
Centrifuge the plate and collect the culture supernatants.
-
Measure the concentration of IL-17A using an ELISA kit.
-
-
Data Analysis:
-
Plot the concentration of IL-17A against the concentration of this compound to determine the dose-dependent inhibitory effect.
-
References
Application Notes and Protocols: S18-000003 GAL4 Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
S18-000003 is a potent, selective, and orally active inhibitor of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation and function of T-helper 17 (Th17) cells, which play a crucial role in the pathology of various autoimmune diseases.[4] Consequently, RORγt has emerged as a significant therapeutic target for these conditions.[4] this compound exerts its effects by inhibiting RORγt-dependent transactivation.[1] This document provides a detailed protocol for a GAL4 reporter assay to characterize the inhibitory activity of this compound on RORγt.
The GAL4 reporter assay is a robust cell-based method used to investigate the activation or inhibition of nuclear receptors. This system utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of the nuclear receptor of interest, in this case, RORγt. A reporter plasmid contains a luciferase gene under the control of a promoter with multiple copies of the GAL4 Upstream Activation Sequence (UAS). When the RORγt-LBD is activated, the GAL4-DBD binds to the UAS, driving the expression of the luciferase reporter gene. An inhibitor like this compound will prevent this interaction, leading to a quantifiable decrease in luciferase activity.
Data Presentation
The inhibitory activity of this compound on RORγt has been quantified in various assays. The following table summarizes the key IC₅₀ values.
| Assay Type | Species | IC₅₀ Value | Reference |
| Cell-based RORγt-GAL4 promoter reporter assay | Human | 29 nM | [2][5] |
| Cell-based RORγt-GAL4 promoter reporter assay | Mouse | 340 nM | [2][3] |
| Competitive binding assay (human RORγt) | Human | <30 nM | [1][2] |
| Th17 cell differentiation | Human | 13 nM and 24 nM | [1][2][5] |
| Th17 cell differentiation | Mouse | 200 nM | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to RORγt Inhibitors
Welcome to the technical support center for researchers working with Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your cell line-based experiments, particularly concerning the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RORγt inhibitors?
A1: RORγt is a nuclear receptor and transcription factor. Small molecule inhibitors typically bind to its ligand-binding domain (LBD). This can occur through two main mechanisms:
-
Antagonists/Inverse Agonists: These molecules bind to the LBD and promote a conformational change that either prevents the recruitment of co-activators or facilitates the recruitment of co-repressors, thereby inhibiting the transcription of RORγt target genes like IL17A, IL17F, and IL22.[1]
-
Allosteric Inhibition: Some inhibitors may bind to a site other than the canonical ligand pocket, inducing a conformational change that blocks co-activator binding and inhibits RORγt's transcriptional activity.
Q2: My cells are showing reduced sensitivity to a RORγt inhibitor over time. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, is a common challenge in targeted therapy. Potential mechanisms can be broadly categorized as:
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On-Target Modifications: Mutations in the RORC gene (which encodes RORγt) could alter the inhibitor's binding site, reducing its efficacy.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the RORγt pathway, thereby maintaining proliferation and survival.
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Drug Efflux: Increased expression of multidrug resistance pumps can actively transport the inhibitor out of the cell, lowering its intracellular concentration.
-
Epigenetic Alterations: Changes in the chromatin landscape can lead to altered expression of RORγt or downstream effectors, mitigating the inhibitor's effects.
Q3: How can I confirm that my RORγt inhibitor is active in my cell line?
A3: To confirm on-target activity, you should measure the expression of known RORγt target genes. A significant, dose-dependent decrease in the mRNA or protein levels of IL-17A, IL-17F, or IL-22 following inhibitor treatment indicates target engagement.[1] For this, you can use qPCR, ELISA, or intracellular flow cytometry. A luciferase reporter assay is also a robust method to directly measure the transcriptional activity of RORγt.[2]
Q4: Are there cell lines that are intrinsically resistant to RORγt inhibitors?
A4: Yes, cell lines that do not rely on RORγt signaling for their growth and survival will be intrinsically resistant. The anti-tumor effects of RORγt inhibition are often context-dependent and may be more pronounced in cancers where RORγt plays a significant role in the tumor microenvironment's inflammatory state rather than directly on the cancer cells themselves.[1][3]
Troubleshooting Guide for In Vitro Experiments
This guide addresses common issues encountered during experiments with RORγt inhibitors.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results (e.g., qPCR, ELISA, cell viability) | 1. Inconsistent cell seeding density.2. Cell passage number too high.3. Inconsistent inhibitor concentration or incubation time.4. Mycoplasma contamination. | 1. Ensure a homogenous single-cell suspension and consistent cell counts for seeding.2. Use cells within a consistent and low passage number range.3. Prepare fresh inhibitor dilutions for each experiment and ensure accurate timing.4. Regularly test for mycoplasma contamination. |
| No or low inhibitory effect observed | 1. Inhibitor instability or degradation.2. Low RORγt expression in the cell line.3. Ineffective inhibitor concentration.4. Rapid development of resistance. | 1. Aliquot inhibitor stock solutions and store them at the recommended temperature, avoiding repeated freeze-thaw cycles.2. Confirm RORγt expression via qPCR or Western blot.3. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50).4. Analyze early time points (e.g., 24-48 hours) to assess initial response. |
| Inconsistent results in RORγt Luciferase Reporter Assay | 1. Low transfection efficiency.2. Promoter for the reporter construct is not responsive to RORγt in your cell line.3. High background luminescence. | 1. Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density).2. Use a reporter construct with a well-characterized RORγt response element.3. Include a control with a promoterless luciferase vector to determine background. |
| Difficulty detecting IL-17 by ELISA or Flow Cytometry | 1. Low production of IL-17 by the cell line.2. Inappropriate stimulation of cells.3. For flow cytometry, inefficient intracellular trapping of the cytokine. | 1. Ensure your cell line is known to produce IL-17 upon appropriate stimulation.2. Stimulate cells with PMA and ionomycin (B1663694) for several hours before analysis.3. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the final hours of stimulation to allow intracellular accumulation of IL-17.[4] |
Hypothesized Mechanisms of Acquired Resistance
While direct research into resistance to RORγt inhibitors in cancer cell lines is emerging, we can hypothesize mechanisms based on resistance to other targeted therapies.
On-Target Mutations
Mutations in the ligand-binding domain of RORγt could prevent the inhibitor from binding effectively, rendering it inactive.
Activation of Bypass Signaling Pathways
Cancer cells may upregulate parallel signaling pathways to overcome the blockade of RORγt-mediated transcription. Potential bypass pathways include:
-
PI3K/AKT/mTOR Pathway: This is a central survival pathway that can be activated by various receptor tyrosine kinases (RTKs) and can promote cell growth and proliferation independently of RORγt.
-
MAPK/ERK Pathway: Another critical pathway for cell proliferation that can be activated by upstream signals, compensating for the loss of RORγt-driven signals.
-
STAT3 and NF-κB Signaling: These transcription factors are key regulators of inflammation and cell survival. Their persistent activation can maintain a pro-tumorigenic state even when RORγt is inhibited. There is known crosstalk between STAT3, NF-κB, and RORγt-related signaling.[5][6][7]
Caption: Potential bypass pathways activated in response to RORγt inhibition.
Increased Drug Efflux
Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of the RORγt inhibitor from the cell, preventing it from reaching its target at a sufficient concentration.
Caption: Mechanism of drug resistance via increased efflux pump activity.
Experimental Protocols
Protocol 1: Generation of RORγt Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous dose escalation.
Caption: Workflow for generating inhibitor-resistant cell lines.
Methodology:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the 72-hour half-maximal inhibitory concentration (IC50) of the RORγt inhibitor using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Exposure: Begin by continuously culturing the parental cells in media containing the RORγt inhibitor at a sub-lethal concentration (e.g., IC20 to IC30).
-
Monitoring and Passaging: Closely monitor the cells. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them as usual, maintaining the same inhibitor concentration.
-
Dose Escalation: Once the cells resume a normal growth rate at the current inhibitor concentration, incrementally increase the drug concentration (e.g., by 1.5 to 2-fold).
-
Repeat: Repeat steps 3 and 4 for several months. The process is lengthy and requires patience.
-
Stabilization and Confirmation: Once cells are stably proliferating at a significantly higher concentration (e.g., 5-10 times the initial IC50), culture them at this high dose for at least 4-6 additional passages to ensure the resistance phenotype is stable.
-
Validation: To confirm resistance, perform a new dose-response curve on the resistant cell line alongside the parental line. A significant rightward shift in the IC50 value confirms resistance.
Protocol 2: RORγt Luciferase Reporter Assay
This assay measures the transcriptional activity of RORγt.[2][8][9]
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HEK293T or Jurkat) in a 96-well white, clear-bottom plate.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for a GAL4-DBD / RORγt-LBD fusion protein.
-
A reporter vector containing a luciferase gene downstream of a GAL4 Upstream Activation Sequence (UAS).
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the RORγt inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
| Reagent/Parameter | Recommendation |
| Cell Line | HEK293T, Jurkat[10] |
| Plasmids | GAL4-DBD-RORγt-LBD, pGL4.31[luc2P/GAL4UAS/Hygro], pRL-TK |
| Transfection Reagent | Lipofectamine, FuGENE, or electroporation |
| Assay Plate | 96-well, solid white plate for luminescence |
| Detection Kit | Dual-Luciferase® Reporter Assay System (Promega) or equivalent |
Protocol 3: Intracellular Staining for RORγt and IL-17 by Flow Cytometry
This protocol allows for the simultaneous detection of the RORγt transcription factor and its primary cytokine product, IL-17A.[4][11]
Methodology:
-
Cell Stimulation: Culture cells for 4-6 hours with a stimulation cocktail (e.g., PMA and Ionomycin). For the final 4 hours, add a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Harvest cells and stain for surface markers (e.g., CD4) in FACS buffer.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a transcription factor staining buffer set (e.g., Foxp3/Transcription Factor Staining Buffer Set). This step is crucial for allowing antibodies to access intracellular and nuclear targets.
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently-conjugated antibodies against RORγt and IL-17A.
-
Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the data by gating on the cell population of interest and quantifying the percentage of cells expressing RORγt and/or IL-17A.
Strategies to Overcome Resistance
-
Combination Therapy: Combining a RORγt inhibitor with an inhibitor of a potential bypass pathway (e.g., a PI3K, MEK, or STAT3 inhibitor) could prevent or reverse resistance.
-
Efflux Pump Inhibition: Co-administration with a known ABC transporter inhibitor could restore the intracellular concentration of the RORγt inhibitor.
-
Alternative RORγt Inhibitors: If resistance is due to an on-target mutation, an inhibitor that binds to a different site on RORγt may still be effective.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ROR-gamma-t Inhibition Reduces Lung Cancer Development in Mice [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Persistently-activated Stat3 maintains constitutive NF-κB activity in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Validation & Comparative
S18-000003: A Potent and Selective RORγt Inhibitor for Autoimmune Disease Research
A comprehensive guide to the selectivity and performance of S18-000003, a key modulator of the RORγt pathway, for researchers and drug development professionals.
This compound is a potent and orally active inhibitor of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1][2] RORγt is a master transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[3] Dysregulation of the Th17 pathway is implicated in a variety of autoimmune and inflammatory diseases, making RORγt a highly attractive therapeutic target.[3] This guide provides a detailed comparison of this compound's selectivity for RORγt over other ROR isoforms and presents supporting experimental data and methodologies.
High Selectivity for RORγt
This compound exhibits exceptional selectivity for RORγt over the other members of the ROR family, RORα and RORβ. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound has been quantified using various in vitro assays, demonstrating a significant potency differential between RORγt and its related isoforms.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) values from competitive binding assays and cell-based reporter assays consistently demonstrate the high selectivity of this compound.
| Target Isoform | Assay Type | IC50 Value | Selectivity Fold (approx.) |
| Human RORγt | Competitive Binding Assay | < 30 nM[2] | > 333-fold vs. RORα/β |
| Human RORγt | GAL4 Promoter Reporter Assay | 29 nM[1][4][5] | > 344-fold vs. RORα/β |
| Mouse RORγt | GAL4 Promoter Reporter Assay | 340 nM[1] | |
| Other ROR family members (RORα, RORβ) | Not specified | > 10 µM[1][2][6] |
RORγt Signaling Pathway and Point of Inhibition
RORγt is a key regulator of Th17 cell differentiation. Upon activation, naive T-cells, in the presence of specific cytokines, upregulate RORγt. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL-17A and IL-17F, driving their transcription. This compound acts as an inverse agonist, binding to the ligand-binding domain of RORγt and preventing the recruitment of coactivators necessary for gene transcription.
References
- 1. This compound is a Selective and Orally Active RORγt Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probechem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Harnessing the Master Regulator: A Head-to-Head Comparison of RORγt Antagonists in Preclinical Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes and significant immune cell infiltration.[1] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is central to its pathogenesis, with Th17 cells producing key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[2] The Retinoid-acid-receptor-related orphan receptor gamma t (RORγt) is the master transcription factor essential for the differentiation and function of Th17 cells, making it a prime therapeutic target for psoriasis and other autoimmune diseases.[3][4]
Small molecule inhibitors, including inverse agonists and antagonists that modulate RORγt activity, represent a promising therapeutic strategy to suppress the inflammatory cascade at its source.[3][5] This guide provides a head-to-head comparison of several RORγt antagonists based on their performance in widely accepted preclinical psoriasis models, supported by detailed experimental data and protocols.
The RORγt Signaling Pathway in Psoriasis
The development of psoriasis involves a complex interplay of immune cells. Antigen-presenting cells, such as dendritic cells, produce IL-23, which stimulates Th17 cells.[6] Activated Th17 cells, along with other immune cells like γδ T cells, rely on the transcription factor RORγt to produce IL-17.[2][5] IL-17 then acts on keratinocytes, inducing the production of chemokines and antimicrobial peptides, which recruit neutrophils and other inflammatory cells, establishing a self-amplifying inflammatory loop that results in the characteristic psoriatic plaques.[7]
Preclinical Psoriasis Models: Experimental Protocols
Two of the most common and robust murine models for evaluating anti-psoriatic therapeutics are the Imiquimod (B1671794) (IMQ)-induced and the IL-23-induced models. These models recapitulate key histopathological features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling, and erythema, driven by the IL-23/IL-17 axis.[8][9][10]
Imiquimod (IMQ)-Induced Psoriasis Model
This model utilizes a Toll-like receptor 7/8 (TLR7/8) agonist, imiquimod, to induce an acute inflammatory response that closely mimics psoriatic lesions.[9][11]
Experimental Protocol:
-
Animals: Typically C57BL/6 or BALB/c mice.[12]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[1][9][12]
-
Treatment Paradigm: Test compounds (RORγt antagonists) can be administered prophylactically or therapeutically via various routes (topical, oral, intraperitoneal) starting before or after disease induction.[1]
-
Key Readouts:
-
Macroscopic Scoring (PASI): Daily scoring of erythema, scaling, and skin thickness based on a modified Psoriasis Area and Severity Index (PASI).[1]
-
Ear/Skin Thickness: Measured daily with a digital caliper.[1][9]
-
Histopathology: At the end of the study, skin biopsies are collected for H&E staining to assess epidermal thickness and immune cell infiltration.[9]
-
Biomarker Analysis: Gene and protein expression of key cytokines (e.g., IL-17A, IL-22, IL-23) in skin homogenates are quantified via qPCR or ELISA.[1]
-
IL-23-Induced Psoriasis Model
This model directly activates the key pathogenic axis by administering IL-23, providing a targeted way to assess therapies aimed at the Th17 pathway.[6]
Experimental Protocol:
-
Animals: C57BL/6 mice are commonly used.[13]
-
Induction: Intradermal injections of recombinant murine IL-23 (e.g., 0.5 µg) into the ear pinna, typically administered daily or every other day for 4 to 20 days.[6][13][14]
-
Treatment Paradigm: RORγt antagonists are administered systemically (e.g., oral gavage) throughout the induction period.
-
Key Readouts:
-
Ear Thickness: The primary endpoint is the daily measurement of ear swelling with a caliper.[6][14]
-
Ear Weight: At sacrifice, ear punch biopsies are weighed.[13]
-
Histopathology: Ear sections are analyzed for epidermal thickening and cellular infiltration.[6]
-
Biomarker Analysis: Cytokine levels (IL-17A, IL-22) are measured in ear homogenates.[13]
-
Head-to-Head Performance of RORγt Antagonists
The following tables summarize the performance of various RORγt antagonists from published preclinical studies. Direct comparison should be approached with caution due to variations in experimental protocols, dosing, and specific readouts across different studies.
Table 1: In Vitro Potency of RORγt Antagonists
| Compound | Assay Type | Target | Potency (IC₅₀) | Source |
| GSK2981278 | Reporter Assay | RORγt | 4.2 nM | [5] |
| A213 | Luciferase Reporter Assay | RORγt | < 100 nM | [15] |
| Unnamed Triazine [I] | FRET Assay | RORγt | 22.9 nM | [16] |
| Unnamed Triazine [I] | GAL4 Reporter Assay | RORγ | 428 nM | [16] |
| Acetamide Series (Cpd 6) | Radioligand Binding Assay | RORγt | 1 nM | [17] |
| S18-000003 | Not Specified | RORγt | Not Specified | [18] |
Table 2: In Vivo Efficacy in Psoriasis Models
| Compound | Psoriasis Model | Administration | Key Efficacy Results | Source |
| GSK2981278 | Imiquimod-induced | 1% Topical Gel | - Significantly reduced ear swelling. - Reduced IL-17A, IL-17F, and IL-22 mRNA in skin. | [5] |
| A213 | IL-23-induced | 30 mg/kg, Oral | - Significantly attenuated ear swelling. - Reduced IL-17A mRNA in skin and lymph nodes. | [15][19] |
| A213 | K5.Stat3C Transgenic | 30 mg/kg, Oral | - Attenuated skin inflammation. - Reduced IL-17A expression in skin lesions. | [15][19] |
| Unnamed Triazine [I] | Imiquimod-induced | 50 mg/kg, IP (2x/day) | - 57% reduction in total PASI score. - Markedly diminished epidermal thickness and cell infiltration. | [16] |
| This compound | TPA-induced (K14.Stat3C) | 1% Topical Ointment | - Markedly inhibited psoriatic skin inflammation. - Suppressed IL-17-producing cells (Th17, γδ T cells) in skin. | [18] |
| RORγt Antagonist | IL-23-induced PsA model | Not Specified | - 91.8% improvement in psoriasis clinical score. - Profound suppression of IL-17 signature in affected tissues. | [20] |
Safety and Selectivity Insights
A critical consideration in the development of RORγt inhibitors is the potential for on-target toxicity. RORγt is crucial for thymocyte development, and its systemic inhibition can lead to thymic aberrations.[17][18]
-
This compound: In a study focused on topical application, this compound did not induce a reduction of CD4+CD8+ double-positive thymocytes or dysregulate cell cycling in the thymus, even at high doses, suggesting a lower risk of thymic lymphoma with local administration.[18]
-
Acetamide Series: Studies on this series demonstrated that higher concentrations were required to induce thymocyte apoptosis compared to those needed for inhibiting IL-17A release, suggesting a potential therapeutic window.[17]
-
GSK2981278: A BioMAP analysis, which profiles compound activity across various primary human cell-based assays, showed that GSK2981278 selectively inhibited only IL-17A and IL-17F. Its activity profile did not align with over 3000 other compounds, highlighting its high selectivity for RORγt-dependent cytokines.[5]
Conclusion
Targeting RORγt, the master regulator of Th17 cells, is a highly validated and promising strategy for the treatment of psoriasis.[3][19] Preclinical data from various antagonists demonstrate potent anti-inflammatory effects in both imiquimod- and IL-23-induced psoriasis models, effectively reducing skin inflammation and suppressing the pathogenic IL-17 pathway.
The presented data highlights several key points for researchers:
-
Multiple chemical scaffolds show potent RORγt antagonism and in vivo efficacy.
-
Topical administration (e.g., GSK2981278, this compound) is a viable approach that may mitigate systemic safety concerns related to thymus function.[5][18]
-
Oral formulations (e.g., A213) have demonstrated efficacy, attenuating skin lesions in multiple mouse models.[15][19]
-
Selectivity and safety remain paramount. Compounds with a wide margin between therapeutic efficacy and potential off-target effects, particularly on the thymus, are crucial for clinical translation.[17]
This comparative guide underscores the significant progress in the development of RORγt antagonists. Future head-to-head studies with standardized protocols will be essential for definitively ranking the therapeutic potential of these promising compounds as they advance toward clinical evaluation.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. Rorγt+ innate lymphocytes and γδ T cells initiate psoriasiform plaque formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imavita.com [imavita.com]
- 7. mdpi.com [mdpi.com]
- 8. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imavita.com [imavita.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
- 17. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel RORγt inhibitor is a potential therapeutic agent for the topical treatment of psoriasis with low risk of thymic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
S18-000003: A Comparative Analysis of a Novel RORγt Inhibitor and the Risk of Thymic Aberrations
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the novel RORγt inhibitor, S18-000003, with other therapeutic alternatives concerning the risk of thymic aberrations. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, experimental methodologies, and the underlying biological pathways.
Executive Summary
Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a promising therapeutic target for a range of autoimmune diseases due to its critical role in the differentiation and function of T-helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] However, the development of systemic RORγt inhibitors has been hampered by safety concerns, specifically the risk of thymic aberrations, including T-cell lymphomas.[1] This is attributed to the essential role of RORγt in thymocyte development and survival.[3] this compound is a potent and selective RORγt inhibitor that has demonstrated a favorable safety profile with a low risk of thymic abnormalities in preclinical studies, particularly when administered topically.[1] This guide will compare the available data on this compound with other RORγt inhibitors and different drug classes known to be associated with thymic side effects.
Comparative Data on Thymic Aberrations
The following tables summarize the available quantitative data from preclinical and clinical studies on the thymic safety of this compound and comparator compounds.
Table 1: Preclinical Thymic Safety of RORγt Inhibitors
| Compound | Administration Route | Species | Study Duration | Dose | Key Thymic Findings | Incidence of Thymic Lymphoma |
| This compound | Topical | Mouse | Not Specified | High Dose | No reduction of CD4+CD8+ double-positive thymocytes; no dysregulation of cell cycling.[1] | Not Observed[1] |
| BMS-986251 | Oral | Mouse (rasH2-Tg) | 6 months | 25 mg/kg (mid dose) | Increased thymic lymphoid cellularity (lymphoid hyperplasia).[4][5] | 3.7% (male), 11.1% (female)[4][5] |
| 75 mg/kg (high dose) | Increased thymic lymphoid cellularity (lymphoid hyperplasia).[4][5] | 22.2% (female)[4][5] |
Table 2: Other Therapeutic Agents with Known Risk of Thymic Aberrations
| Drug Class | Examples | Associated Thymic Aberrations |
| Immune Checkpoint Inhibitors | Pembrolizumab, Nivolumab | Myasthenia gravis, thymoma, thymic hyperplasia.[6] |
| Chemotherapy Agents | Doxorubicin, Bleomycin, Vinblastine, Dacarbazine | Rebound thymic hyperplasia following chemotherapy-induced atrophy.[7] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Primary mediastinal/thymic diffuse large B-cell lymphoma: a population-based study on incidence and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
